3-(5-(1-((2-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Description

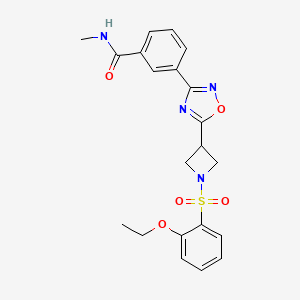

3-(5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to an azetidine ring substituted with a 2-ethoxyphenylsulfonyl group and an N-methylbenzamide moiety. The sulfonamide group may enhance solubility and binding affinity to biological targets, while the azetidine ring introduces conformational rigidity .

Properties

IUPAC Name |

3-[5-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-3-29-17-9-4-5-10-18(17)31(27,28)25-12-16(13-25)21-23-19(24-30-21)14-7-6-8-15(11-14)20(26)22-2/h4-11,16H,3,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYYIZHKQSDUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-(1-((2-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide (CAS Number: 1396767-38-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanism of action.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 442.49 g/mol. The structure includes several functional groups:

- Azetidin-3-yl group

- 1,2,4-Oxadiazole ring

- Sulfonyl group

- Ethoxyphenyl group

- N-methylbenzamide

These functional groups contribute to the compound's diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azetidine derivatives with sulfonyl chlorides and oxadiazole precursors. The synthetic route often includes steps such as:

- Formation of the azetidine core.

- Introduction of the sulfonyl group.

- Cyclization to form the oxadiazole ring.

- Final modification to introduce the N-methylbenzamide moiety.

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays on various cell lines reveal that compounds with similar structures exhibit significant antiproliferative activity. For example, studies indicate that certain derivatives can inhibit cell growth with IC50 values in the micromolar range against cancer cell lines . The compound's ability to inhibit cellular proliferation may be attributed to its interaction with specific cellular pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds containing oxadiazole rings are known to interact with biological targets such as enzymes and receptors involved in cell signaling pathways. For instance, docking studies suggest that these compounds can effectively bind to target proteins, potentially inhibiting their function .

Case Studies

Case Study 1: Antitubercular Activity

In a study focused on designing new antitubercular agents, related compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM . This suggests that structural modifications similar to those in this compound could enhance antitubercular activity.

Case Study 2: Cytotoxicity Assessment

A series of N-methylbenzamide derivatives were evaluated for cytotoxicity against various cancer cell lines. The most potent compounds displayed IC50 values indicating effective inhibition without significant toxicity towards normal cells . This highlights the potential therapeutic applications of derivatives like this compound in oncology.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(5-(1-((2-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide may exhibit anticancer properties. The mechanisms through which these compounds exert their effects include:

- Inhibition of Tumor Growth : Studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Targeting Kinases : The compound's structure may allow it to interact with specific kinases involved in cancer cell survival, potentially leading to reduced tumor viability.

Antimicrobial Properties

The compound's sulfonamide group and azetidine ring are associated with antimicrobial activities. Research has highlighted:

- Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against a range of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Antifungal Activity : The presence of the oxadiazole moiety suggests potential antifungal properties, with studies indicating efficacy against various fungal pathogens.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties:

- Modulation of Neurotransmitter Receptors : Similar compounds have been shown to interact with NMDA receptors, which play a crucial role in excitotoxicity and neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of the compound demonstrated that modifications in the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines. The findings suggested that electron-donating groups improved binding affinity to target proteins involved in cell growth regulation.

Case Study 2: Antimicrobial Screening

In vitro testing revealed that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, indicating strong antibacterial potential. This study highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

*Calculated based on molecular formula (C₂₃H₂₃N₄O₅S).

Functional Group Impact on Bioactivity

- Sulfonamide vs. Sulfonyl Groups: The target compound’s 2-ethoxyphenylsulfonyl group may improve metabolic stability compared to simpler sulfonamides (e.g., ), where methyl-oxazole sulfonamides show moderate antimicrobial activity.

- Oxadiazole Core : Unlike cyclohexyl-oxadiazole derivatives with anti-inflammatory activity , the target compound’s oxadiazole is conjugated to an azetidine ring, which may restrict rotational freedom and optimize target binding. Trifluoromethyl-oxadiazole analogs exhibit enzyme inhibition , suggesting the target’s oxadiazole could interact with similar enzymatic pockets.

- Azetidine vs. Other Heterocycles : Azetidine’s four-membered ring confers strain but improves pharmacokinetic profiles compared to bulkier substituents (e.g., cyclohexyl in ). This feature is shared with BX93062 , which uses azetidine for structural compactness.

Research Findings and Limitations

- Antimicrobial Potential: Sulfonamide-oxadiazole hybrids (e.g., ) show activity against Gram-positive bacteria, but the target compound’s ethoxy group may broaden the spectrum.

- Enzyme Inhibition : The oxadiazole-triazole-pyrimidine compound in inhibits thiamine-dependent enzymes (IC₅₀ ~10 µM), suggesting the target’s oxadiazole-azetidine system could target analogous pathways.

- Gaps in Data: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Predictions are based on structural parallels, necessitating further experimental validation.

Q & A

Q. Key Analytical Validation :

- Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) .

- Purify intermediates via flash chromatography (e.g., ethyl acetate:DCM 1:20) .

Structural Characterization: Which analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify sulfonyl, oxadiazole, and benzamide moieties (e.g., sulfonyl protons at δ 7.5–8.0 ppm; oxadiazole C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- X-ray Crystallography : For absolute configuration determination. Use SHELX software for refinement (e.g., SHELXL-2018 for H-bonding and π-π interaction analysis) .

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Simulate electrostatic potential maps to identify nucleophilic/electrophilic regions.

Reactivity Studies: What chemical transformations are feasible for this compound?

Methodological Answer:

- Nucleophilic Substitution : Replace the ethoxy group on the phenyl ring via SNAr (e.g., with amines in DMF at 80°C) .

- Reductive Amination : Modify the benzamide moiety using NaBH/AcOH to introduce secondary amines .

- Metal Coordination : Form complexes with Co(II), Ni(II), or Cu(II) in ethanol/water (1:1) at pH 7–8 for stability studies .

Caution : Monitor for oxadiazole ring stability under acidic/basic conditions via H NMR .

Biological Activity Profiling: How to design assays for evaluating therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .

- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC calculation .

Data Interpretation : Cross-validate activity with structural analogs (e.g., triazole derivatives) to establish SAR .

Data Contradictions: How to resolve discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

- Multi-Technique Validation : Compare NMR, MS, and IR to confirm functional groups (e.g., conflicting NOE signals resolved via H-C HMBC) .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy for disordered atoms .

Example : In a related sulfonamide, conflicting C signals were resolved by X-ray, revealing a twisted benzamide conformation .

Metal Complexation: What methodologies characterize its coordination chemistry?

Methodological Answer:

- Synthesis : React with metal salts (e.g., CuCl) in ethanol under reflux for 4–6 hours .

- Characterization :

Structural Insights : Octahedral geometry confirmed via magnetic susceptibility and EPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.